An In-depth Technical Guide to the Chemical Properties of 2-Cyanoethane-1-sulfonamide
An In-depth Technical Guide to the Chemical Properties of 2-Cyanoethane-1-sulfonamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Situating 2-Cyanoethane-1-sulfonamide in Modern Chemistry
The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from pioneering antibacterial "sulfa drugs" to modern treatments for a range of conditions including cancer, glaucoma, and inflammatory diseases.[1][2][3][4] The versatility of the sulfonamide moiety (R-SO₂NR'R'') stems from its unique electronic properties, its ability to act as a hydrogen bond donor and acceptor, and its relative metabolic stability.[5][6] This guide focuses on a specific, yet illustrative, member of this class: 2-Cyanoethane-1-sulfonamide.
This molecule, characterized by an aliphatic chain linking a reactive cyano (nitrile) group and a polar sulfonamide head, presents a compelling scaffold for chemical exploration. The presence of two distinct functional groups offers multiple avenues for synthetic modification and suggests a potential for diverse chemical and biological interactions. This document provides a comprehensive overview of its chemical properties, synthesized from established principles and data from analogous structures, to serve as a foundational resource for its potential application in research and development.
Core Physicochemical and Structural Characteristics
A thorough understanding of a molecule's physical properties is fundamental to its application, dictating its solubility, handling, and behavior in various experimental systems. While specific experimental data for 2-Cyanoethane-1-sulfonamide is not extensively documented, its properties can be reliably predicted based on its constituent functional groups and comparison with structurally similar compounds.
Molecular Structure
The structure of 2-Cyanoethane-1-sulfonamide consists of a sulfonamide group attached to an ethyl chain, which is terminated by a nitrile group.
Caption: Chemical Structure of 2-Cyanoethane-1-sulfonamide.
Physicochemical Data Summary
The following table summarizes the key computed and expected properties for 2-Cyanoethane-1-sulfonamide. These values provide a baseline for experimental design, including solvent selection and purification strategies.
| Property | Value / Description | Source / Basis |
| Molecular Formula | C₃H₆N₂O₂S | Based on Structure |
| Molecular Weight | 134.16 g/mol | [7] |
| Appearance | Expected to be a white to off-white crystalline solid at room temperature.[8] | Analogy to similar small sulfonamides.[6][8] |
| Melting Point | 91°C (for a related isomer) | [8] |
| Solubility | Expected to have some solubility in water and good solubility in polar organic solvents like DMSO, DMF, and alcohols. | General properties of sulfonamides and nitriles. |
| Computed XLogP3 | -0.9 | [7] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [9] |
| Hydrogen Bond Acceptors | 3 (from two S=O oxygens and one cyano nitrogen) | [9] |
| Rotatable Bonds | 2 | [9] |
Spectroscopic Profile: A Predictive Analysis
Spectroscopic analysis is essential for structural confirmation and purity assessment. While an experimental spectrum is definitive, a predictive analysis based on known functional group frequencies provides a powerful tool for characterization.[10]
Infrared (IR) Spectroscopy
The IR spectrum of 2-Cyanoethane-1-sulfonamide would be characterized by several key absorption bands corresponding to its functional groups.
-
N-H Stretching: Two distinct bands are expected in the range of 3400-3200 cm⁻¹ for the asymmetric and symmetric stretching vibrations of the primary sulfonamide (-SO₂NH₂) group.[11]
-
C≡N Stretching: A sharp, medium-intensity band around 2250-2210 cm⁻¹ is characteristic of the nitrile group.[12]
-
S=O Stretching: Two strong absorption bands are hallmarks of the sulfonyl group: an asymmetric stretch typically between 1350-1310 cm⁻¹ and a symmetric stretch between 1160-1140 cm⁻¹.[11]
-
C-H Stretching: Bands just below 3000 cm⁻¹ will correspond to the sp³ C-H bonds of the ethyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be relatively simple. Two signals, each appearing as a triplet, would be expected for the two methylene (-CH₂-) groups of the ethyl chain due to coupling with each other. A broad singlet corresponding to the two protons of the -NH₂ group would also be present, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would show three distinct signals: one for the nitrile carbon (typically ~115-120 ppm), and two signals for the two different methylene carbons in the aliphatic region.[13]
Mass Spectrometry (MS)
In an ESI-MS experiment, the compound would be expected to show a protonated molecular ion [M+H]⁺ at m/z 135.1.[13] Characteristic fragmentation patterns would likely involve the loss of SO₂ (64 Da) or the cleavage of the C-S and C-C bonds.
Chemical Synthesis, Reactivity, and Stability
Proposed Synthetic Pathway
The synthesis of sulfonamides is a well-established area of organic chemistry.[14][15] A common and reliable method involves the reaction of a sulfonyl chloride with an amine.[6][16] For 2-Cyanoethane-1-sulfonamide, a plausible two-step synthesis can be envisioned starting from 3-chloropropionitrile.
Caption: Proposed synthetic workflow for 2-Cyanoethane-1-sulfonamide.
Protocol Steps:
-
Sulfonation: 3-Chloropropionitrile is reacted with sodium sulfite in an aqueous solution to displace the chloride and form sodium 2-cyanoethane-1-sulfonate. This is a standard nucleophilic substitution reaction.
-
Chlorination: The resulting sulfonate salt is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonate into the more reactive 2-cyanoethane-1-sulfonyl chloride.
-
Amination: The crude sulfonyl chloride is then carefully reacted with an excess of aqueous or gaseous ammonia. The ammonia acts as a nucleophile, displacing the chloride to form the final sulfonamide product.[6]
Chemical Reactivity
The reactivity of 2-Cyanoethane-1-sulfonamide is governed by its two primary functional groups:
-
Sulfonamide Group: The N-H protons are weakly acidic and can be deprotonated by a strong base. The sulfonamide nitrogen can also act as a nucleophile in certain reactions. The entire group is generally stable to hydrolysis under neutral conditions but can be cleaved under strong acidic or basic conditions.[6]
-
Cyano (Nitrile) Group: This group is susceptible to a variety of transformations. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, reduced to a primary amine, or undergo addition reactions with organometallic reagents.[17][18] The dual reactivity makes this molecule a versatile building block for further chemical synthesis.
Stability and Storage
Based on the general stability of sulfonamides and nitriles, 2-Cyanoethane-1-sulfonamide is expected to be a stable compound.[8]
-
Storage Conditions: It should be stored in a tightly closed container in a cool, dry, and dark place.[8]
-
Incompatibilities: It should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent unwanted reactions or decomposition.[8]
Potential Applications in Research and Drug Development
The sulfonamide scaffold is of immense interest in drug discovery due to its proven track record in approved therapeutics.[4][19][20]
-
Bioisosteric Replacement: The sulfonamide group is often used as a bioisostere for amide or carboxylic acid groups in drug candidates to improve physicochemical properties such as metabolic stability and binding affinity.[5]
-
Enzyme Inhibition: Sulfonamides are known inhibitors of several key enzymes, most notably carbonic anhydrase and dihydropteroate synthase.[2][19][21] The specific structure of 2-Cyanoethane-1-sulfonamide could be explored as a starting point for developing inhibitors for various enzyme targets.
-
Synthetic Building Block: The presence of the reactive nitrile handle allows for the straightforward elaboration of the molecule into more complex structures. This makes it a valuable intermediate for creating libraries of compounds for high-throughput screening in drug discovery programs.[22][23] For instance, the nitrile could be converted into a tetrazole ring, another common functional group in medicinal chemistry.
Safety and Handling
While a specific safety data sheet (SDS) for 2-Cyanoethane-1-sulfonamide is not available, a hazard assessment can be made based on related compounds such as 2-cyanoacetamide and other aliphatic sulfonamides.
-
Primary Hazards: Compounds of this type are often classified as irritants. Direct contact may cause skin and serious eye irritation.[8][24][25] Inhalation of dust may cause respiratory tract irritation.[24][25] It may also be harmful if swallowed.[24]
-
Handling Precautions:
-
First Aid:
-
If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[8]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]
-
If swallowed: Rinse mouth and seek medical advice.[24]
-
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